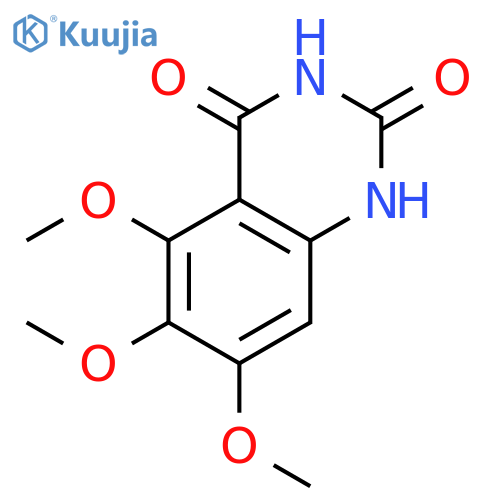Cas no 1752-01-8 (5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione)

1752-01-8 structure
商品名:5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione
5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione 化学的及び物理的性質
名前と識別子
-
- 5,6,7-trimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 1752-01-8
- SCHEMBL10439113
- DTXSID90515976
- 5,6,7-TRIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE
- 5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione
-
- MDL: MFCD26407064
- インチ: InChI=1S/C11H12N2O5/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(14)13-11(15)12-5/h4H,1-3H3,(H2,12,13,14,15)
- InChIKey: QPDUYHVZUMVWSH-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C(=C2C(=C1)N=C(N=C2O)O)OC)OC
計算された属性
- せいみつぶんしりょう: 252.07462149Da
- どういたいしつりょう: 252.07462149Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 85.9Ų
5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM211837-1g |
5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione |
1752-01-8 | 95% | 1g |
$364 | 2021-08-04 | |
| Chemenu | CM211837-1g |
5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione |
1752-01-8 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A189011564-250mg |
5,6,7-Trimethoxyquinazoline-2,4(1h,3h)-dione |
1752-01-8 | 95% | 250mg |
$180.40 | 2022-04-02 | |
| Alichem | A189011564-1g |
5,6,7-Trimethoxyquinazoline-2,4(1h,3h)-dione |
1752-01-8 | 95% | 1g |
$442.80 | 2022-04-02 |
5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
1752-01-8 (5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione) 関連製品
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
